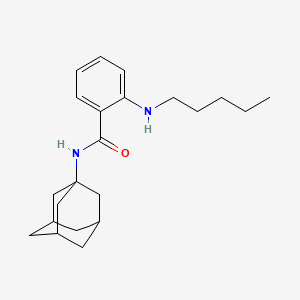

CB2R agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H32N2O |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-(pentylamino)benzamide |

InChI |

InChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25) |

InChI Key |

MUPGKVJERVDPBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Profile of a Selective CB2R Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative selective cannabinoid receptor 2 (CB2R) agonist, focusing on its synthesis, chemical structure, and pharmacological properties. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development in their efforts to understand and utilize selective CB2R agonists.

Introduction to a Representative Selective CB2R Agonist

The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory diseases and neuropathic pain. Unlike the cannabinoid receptor 1 (CB1R), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is predominantly found in the peripheral tissues, particularly on immune cells. This distribution makes selective CB2R agonists attractive candidates for drug development, as they have the potential to elicit therapeutic effects without inducing undesirable psychoactive side effects.

While the term "CB2R agonist 1" is not a standardized nomenclature for a single chemical entity, this guide will focus on a well-characterized and widely studied selective CB2R agonist to provide a concrete and detailed technical overview. For the purpose of this guide, we will use a representative picolinamide-based compound, referred to as This compound , which shares a core structure with other documented CB2R agonists.[1]

Chemical Structure

The chemical structure of the representative this compound is characterized by a 5- and 6-substituted picolinamide core. This structural framework is shared with other known CB2R modulators, including some inverse agonists.[1] The precise substitutions on this core are crucial for its agonistic activity and selectivity for the CB2 receptor.

Figure 1: Chemical Structure of a Representative this compound (Note: A specific chemical structure image is not available in the provided search results. The description is based on the text identifying it as a 5- and 6-substituted picolinamide derivative.)

Synthesis of this compound

The synthesis of selective CB2R agonists often involves multi-step synthetic routes. While a specific, detailed synthesis protocol for a compound explicitly named "this compound" is not available, a general understanding can be derived from synthetic strategies for similar classes of compounds, such as indole derivatives and other heterocyclic structures.[2]

For instance, the synthesis of a CB2R agonist like RG7774 involves a continuous flow process. This modern synthetic approach allows for the safe and rapid production of key intermediates, such as alkyl azides, which are then used in subsequent cycloaddition reactions to form the core structures of the final compound.[3] A key advantage of flow chemistry is the ability to handle energetic intermediates without their accumulation, enhancing the safety and efficiency of the synthesis.[3]

A potential synthetic workflow for a picolinamide-based CB2R agonist could be conceptualized as follows:

Caption: A generalized synthetic workflow for a picolinamide-based CB2R agonist.

Pharmacological Profile

The pharmacological activity of a CB2R agonist is determined through a series of in vitro and in vivo assays. These experiments are crucial for quantifying the agonist's binding affinity, potency, efficacy, and selectivity.

Quantitative Data

The following table summarizes key quantitative data for representative selective CB2R agonists. It is important to note that these values can vary depending on the specific compound and the experimental conditions.

| Parameter | Agonist Example | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | JWH-133 | 3.4 nM | Human CB2R | Radioligand Binding | |

| AM630 (antagonist) | 31.2 nM | Human CB2R | Radioligand Binding | ||

| Functional Potency (EC50) | WIN-55,212-2 | 17.3 nM | Human CB2R | cAMP Accumulation | |

| Compound 1 (lead) | 3.12 µM | Human CB2R | Calcium Mobilization | ||

| Functional Inhibition (IC50) | AM630 (antagonist) | 128.6 nM | Human CB2R | cAMP Accumulation |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's pharmacological properties. Below are representative protocols for key experiments.

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

-

Incubation: The cell membranes are incubated with a radiolabeled cannabinoid ligand, such as [3H]CP-55,940, and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid. The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of CB2R activation.

Protocol:

-

Cell Culture: Cells stably expressing the human CB2 receptor (e.g., HEK-293-CB2 or U2OS-CB2R) are cultured to an appropriate density.

-

Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Treatment: The cells are then treated with varying concentrations of the CB2R agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., TR-FRET).

-

Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. CB2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA).

In addition to the inhibition of adenylyl cyclase, CB2R activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This can occur through Gβγ subunit-dependent mechanisms. Furthermore, CB2R can recruit β-arrestins, which can lead to receptor internalization and also initiate distinct signaling pathways.

Caption: Key signaling pathways activated by a CB2R agonist.

Conclusion

Selective CB2R agonists represent a promising class of therapeutic agents with the potential to treat a range of inflammatory and pain-related disorders without the psychoactive effects associated with CB1R activation. A thorough understanding of their synthesis, chemical structure, and pharmacological profile, including their interactions with downstream signaling pathways, is paramount for the successful development of novel therapeutics targeting the CB2 receptor. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting area.

References

Discovery and Development of a Selective CB2R Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory, fibrotic, and neurodegenerative disorders. Unlike the cannabinoid receptor 1 (CB1R), which is primarily expressed in the central nervous system and mediates psychoactive effects, CB2R is predominantly found in peripheral tissues, particularly on immune cells.[1][2] This distribution makes selective CB2R agonists attractive candidates for therapies that can modulate immune responses and pain without the undesirable central nervous system side effects associated with CB1R activation.[1][2] This guide details the discovery, characterization, and preclinical development of a novel, highly potent, and selective pyrazole-derived CB2R full agonist, designated here as "CB2R Agonist 1" (based on the publicly characterized compound RNB-61).[3] We provide an in-depth overview of its binding affinity, functional activity, in vivo efficacy, and the experimental protocols used for its evaluation.

Discovery and Lead Identification

The discovery of this compound (RNB-61) stemmed from a strategic effort to identify an optimal pharmacological tool for in vivo studies, addressing the need for agonists with high potency, selectivity, and favorable pharmacokinetic properties. The process began with a survey of patent literature to identify promising structural scaffolds. Five potent CB2R agonists from different chemical series were synthesized for a head-to-head comparison, including compounds from Abbott, Amgen, and Boehringer Ingelheim.

Among the synthesized compounds, RNB-61, a pyrazole derivative, was identified as the lead candidate due to its superior binding affinity for the human CB2R and its exceptional selectivity over the CB1R.

In Vitro Pharmacological Characterization

The initial characterization of this compound involved a comprehensive panel of in vitro assays to determine its binding affinity and functional activity at both CB1 and CB2 receptors.

Receptor Binding Affinity

Binding affinities were determined using radioligand competition assays, a standard method to measure how strongly a compound binds to a receptor.

Table 1: Cannabinoid Receptor Binding Affinities of this compound (RNB-61)

| Receptor Target | Apparent Kᵢ (nM) | Selectivity (CB1/CB2) |

| Human CB2R | 0.57 ± 0.03 | \multirow{2}{*}{~6,800-fold} |

| Human CB1R | 4,300 |

Data sourced from recent studies on RNB-61.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for CB1R and CB2R.

-

Materials:

-

Membrane preparations from cells stably expressing human CB1R or CB2R.

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test compound (this compound) at various concentrations.

-

Assay Buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.

-

96-well plates and a filter harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the receptor membrane preparations with a fixed concentration of the radioligand ([³H]CP55,940).

-

Add varying concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the receptor.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Functional Activity

Functional assays were conducted to determine whether this compound acts as an agonist (activates the receptor) and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). The primary signaling pathway for CB2R involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Receptor activation can also lead to G-protein activation and the recruitment of β-arrestin.

Table 2: Functional Activity of this compound (RNB-61)

| Assay | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

| cAMP Inhibition | Human CB2R | 1.1 | 100% (Full Agonist) |

| G-Protein Activation | Human CB2R | 3.6 | 100% (Full Agonist) |

| β-Arrestin2 Recruitment | Human CB2R | 11.0 | ~80% (Partial Agonist) |

Efficacy is relative to the standard full agonist CP55,940.

Experimental Protocols: Functional Assays

A. cAMP Inhibition Assay

-

Objective: To measure the ability of the agonist to inhibit forskolin-stimulated cAMP production.

-

Cell Line: HEK293 cells stably expressing the human CB2R.

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with the test compound (this compound) at various concentrations for 15-30 minutes.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

-

Incubate for an additional 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ for cAMP inhibition.

-

B. β-Arrestin2 Recruitment Assay

-

Objective: To measure agonist-induced recruitment of β-arrestin2 to the CB2R, a key event in receptor desensitization and signaling.

-

Methodology: A protein complementation assay (e.g., Promega's NanoBiT™) is commonly used.

-

Procedure:

-

Use cells co-expressing CB2R fused to one subunit of a luciferase enzyme (e.g., LgBiT) and β-arrestin2 fused to the complementary subunit (e.g., SmBiT).

-

Add the test compound (this compound) to the cells.

-

Agonist binding induces a conformational change in the receptor, causing β-arrestin2 to be recruited.

-

This brings the two luciferase subunits into close proximity, reconstituting an active enzyme.

-

Add the luciferase substrate and measure the resulting luminescence, which is proportional to the extent of β-arrestin2 recruitment.

-

Generate a dose-response curve to determine EC₅₀ and Eₘₐₓ.

-

CB2R Signaling Pathways and Experimental Workflow

CB2R activation initiates several intracellular signaling cascades. The canonical pathway involves Gαi/o protein coupling, but non-canonical pathways, including Gαs coupling and β-arrestin-mediated signaling, have also been described.

Diagrams of Signaling and Workflows

References

"CB2R agonist 1" potential therapeutic applications

An In-Depth Technical Guide to the Therapeutic Potential of Cannabinoid Receptor 2 (CB2R) Agonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptor 2 (CB2R), a G-protein coupled receptor (GPCR) and a key component of the endocannabinoid system, has emerged as a high-potential therapeutic target. Primarily expressed in immune cells and upregulated under pathological conditions, CB2R modulation offers a pathway to treat a multitude of diseases, particularly those with inflammatory or neuropathic components, without the psychotropic side effects associated with cannabinoid receptor 1 (CB1R) activation.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic applications of selective CB2R agonists, their molecular pharmacology, quantitative data for key tool compounds, and detailed experimental protocols for their evaluation.

Note on "CB2R agonist 1": This document interprets the term "this compound" as referring to the class of selective CB2 receptor agonists, rather than a specific, named compound. The principles, data, and protocols discussed are broadly applicable to the research and development of any selective CB2R agonist.

Potential Therapeutic Applications

Activation of the CB2R has demonstrated significant therapeutic potential across a wide range of preclinical disease models.[4][5] The primary advantage of CB2R-selective agonists lies in their ability to circumvent the CNS-related adverse effects that have complicated the therapeutic use of non-selective cannabinoids.

Key Therapeutic Areas:

-

Pain and Inflammation: CB2R agonists have shown efficacy in mitigating inflammatory, neuropathic, and post-operative pain. They act by reducing the release of pro-inflammatory factors and modulating immune cell activity. Several compounds, including JWH133, AM1241, and GW405833, have demonstrated analgesic activity in various rodent pain models.

-

Neurodegenerative and Neuroinflammatory Diseases: Upregulation of CB2R on microglia during neuroinflammation makes it a prime target for diseases like Multiple Sclerosis (MS), Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Agonists may offer neuroprotective effects by taming microglial activation and the associated inflammatory cascade.

-

Fibrotic Diseases: CB2R activation has shown anti-fibrotic effects in models of liver cirrhosis, renal fibrosis, and systemic sclerosis.

-

Cancer: Studies suggest CB2R agonists may inhibit tumor growth and promote apoptosis in certain cancer models, though the mechanisms are still under investigation.

-

Cardiovascular and Metabolic Diseases: Therapeutic potential has been identified in conditions such as atherosclerosis and diabetes.

-

Other Conditions: Preclinical evidence also supports the investigation of CB2R agonists for osteoporosis, skin pathologies, glaucoma, and gastrointestinal disorders.

Despite promising preclinical data, clinical translation has been challenging, with some trials failing to meet primary endpoints. This highlights the need for better-characterized compounds and more predictive preclinical models.

Molecular Pharmacology & Signaling Pathways

CB2R is a pleiotropic receptor that couples to multiple intracellular signaling cascades, primarily through heterotrimeric G-proteins. The specific pathway activated can be influenced by the agonist (a phenomenon known as biased agonism), leading to functionally distinct cellular outcomes.

Primary Signaling Cascades:

-

Gαi/o-Protein Coupling: This is the canonical signaling pathway for CB2R. Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA). This cascade is often linked to the anti-inflammatory effects of CB2R activation.

-

Gαs-Protein Coupling: In certain cell types, such as human leukocytes, CB2R can couple to stimulatory Gαs proteins, leading to an increase in intracellular cAMP. This pathway has been linked to the induction of anti-inflammatory cytokines like IL-6 and IL-10.

-

MAPK Pathway Activation: The Gβγ subunits released upon G-protein activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK1/2 and p38. This pathway is involved in regulating cell migration and gene expression.

-

β-Arrestin Recruitment: Following agonist-induced phosphorylation by G-Protein-Coupled Receptor Kinases (GRKs), CB2R can recruit β-arrestins. This leads to receptor desensitization and internalization, but can also initiate G-protein-independent signaling, including activation of the MAPK/ERK pathway.

-

Other Pathways: CB2R activation has also been shown to stimulate Akt/protein kinase B for cell survival, modulate ion channels (like G-protein-gated inwardly rectifying potassium channels, GIRK), and stimulate the de novo synthesis of ceramide, which can promote apoptosis.

Caption: Overview of major CB2R signaling pathways upon agonist binding.

Quantitative Pharmacology of Selected CB2R Agonists

The development of potent and selective CB2R agonists is crucial for target validation. The table below summarizes quantitative data for several widely used tool compounds.

Table 1: Binding Affinities and Selectivity of Common CB2R Agonists

| Agonist | Species | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1/CB2) | Reference(s) |

|---|---|---|---|---|---|

| JWH133 | Human | 3.4 | >10,000 | >2940 | |

| HU308 | Human | 22.7 | >10,000 | >440 | |

| GW405833 | Human | 4 - 12 | >15,000 | 37 - 1217 | |

| RNB-61 | Human | 0.13 - 1.81 | >1,000 | >6000 | |

| AM1241 | Human | 4.0 | 2350 | 587 |

| CBG | Human | 153 - 2600 | 381 | ~0.2 | |

Table 2: In Vitro Functional Potency of CB2R Agonists

| Agonist | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| ABK6 | [35S]GTPγS Binding | HEK293-CB2 | 13 | |

| ABK7 | [35S]GTPγS Binding | HEK293-CB2 | 31 | |

| Compound 1 | Calcium Mobilization | CHO-K1-CB2 | 3120 | |

| CP55,940 | cAMP Inhibition | CHO-K1-CB2 | ~1 |

| HU308 | cAMP Inhibition | HEK293-CB2 | ~10-100 | |

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery. Below are protocols for key assays used to characterize CB2R agonists.

In Vitro Assays

Protocol 1: [35S]GTPγS Radioligand Binding Assay (for G-protein activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Materials:

-

Membranes from cells stably expressing CB2R (e.g., HEK293-CB2 or CHO-CB2).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[35S]GTPγS.

-

Test agonist and control compounds.

-

Scintillation vials and fluid.

-

-

Procedure:

-

Prepare cell membranes and determine protein concentration (e.g., via Bradford assay).

-

In a microtiter plate, add assay buffer, GDP (final concentration ~30 µM), and varying concentrations of the test agonist.

-

Add a defined amount of cell membrane protein (e.g., 5-10 µg per well).

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are plotted as specific binding versus log[agonist concentration] to generate a dose-response curve and calculate EC50 and Emax values using non-linear regression.

-

Protocol 2: cAMP Accumulation Assay (for Gαi/s coupling)

This assay measures the inhibition (Gαi) or stimulation (Gαs) of adenylyl cyclase activity by quantifying intracellular cAMP levels.

-

Materials:

-

Whole cells expressing CB2R (e.g., HEK293-CB2).

-

Forskolin (an adenylyl cyclase activator, used for Gαi assays).

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

Test agonist.

-

Commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Procedure (for Gαi-mediated inhibition):

-

Seed cells in a 96- or 384-well plate and culture overnight.

-

Replace media with stimulation buffer containing IBMX and incubate.

-

Add varying concentrations of the test agonist and incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except basal control) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

-

-

Data Analysis:

-

Results are typically expressed as a percentage of the forskolin-stimulated response.

-

Data are plotted as % inhibition versus log[agonist concentration] to determine the IC50 value.

-

In Vivo Experimental Workflow

The evaluation of a CB2R agonist in a preclinical model of disease is a critical step for assessing therapeutic potential.

Caption: A generalized workflow for evaluating a CB2R agonist in a rodent pain model.

Clinical Development and Future Outlook

While the preclinical rationale for CB2R agonists is strong, clinical success has been limited. Over 20 CB2R agonists have been investigated in humans for a wide range of indications. Some, like the dual CB1R/CB2R agonist Lenabasum, have advanced to late-stage trials for inflammatory diseases. More recently, highly selective agonists like AAT-730 have entered first-in-human clinical trials for neuropathic pain.

Future success in the field will depend on:

-

Developing agonists with optimized pharmacokinetic and pharmacodynamic profiles.

-

Leveraging biased agonism to design drugs that selectively engage pathways responsible for therapeutic effects while avoiding those that cause side effects or tolerance.

-

Improving the translatability of preclinical models to better predict human efficacy.

-

Utilizing biomarkers and receptor imaging to better understand target engagement and patient stratification in clinical trials.

Conclusion

The CB2 receptor remains a compelling and highly validated target for a new generation of non-psychoactive therapeutics. Its role in modulating immune responses and pathological signaling in a host of diseases provides a strong foundation for continued drug discovery efforts. By applying rigorous pharmacological characterization, detailed mechanistic studies, and intelligent clinical trial design, the therapeutic promise of CB2R agonists may yet be fully realized, offering new hope for patients with inflammatory, fibrotic, and pain-related disorders.

References

In Vitro Characterization of a Novel CB2R Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a selective cannabinoid type 2 receptor (CB2R) agonist, herein referred to as "Compound X." This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of CB2R-targeted therapeutics. The guide details the experimental protocols for determining the binding affinity, functional potency, and signaling pathways of Compound X, with all quantitative data summarized for clarity.

Quantitative Data Summary

The in vitro pharmacological profile of Compound X was established through a series of binding and functional assays. The data presented below demonstrates its high affinity and potency for the human CB2R, alongside its selectivity over the human CB1R.

| Parameter | Human CB2R | Human CB1R | Selectivity Index (CB1/CB2) |

| Binding Affinity (Ki) | 2.5 nM | 450 nM | 180-fold |

| GTPγS Binding (EC50) | 10.2 nM | > 10 µM | > 980-fold |

| cAMP Inhibition (EC50) | 5.8 nM | > 10 µM | > 1724-fold |

| β-Arrestin2 Recruitment (EC50) | 25.6 nM | > 10 µM | > 390-fold |

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize Compound X are provided below.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of Compound X for human CB1 and CB2 receptors.

-

Cell Lines: HEK293 cells stably expressing human CB1R or CB2R.

-

Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Membranes were incubated with a fixed concentration of [3H]CP-55,940 and increasing concentrations of Compound X.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN 55,212-2).

-

Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

The IC50 value (the concentration of Compound X that displaces 50% of the radioligand) was determined by non-linear regression analysis.

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following receptor agonism.

-

Cell Lines: HEK293 cells stably expressing human CB1R or CB2R.

-

Reagents: [35S]GTPγS, GDP, and varying concentrations of Compound X.

-

Procedure:

-

Cell membranes were incubated in an assay buffer containing GDP.

-

Increasing concentrations of Compound X were added to the membranes.

-

The reaction was initiated by the addition of [35S]GTPγS.

-

After incubation, the reaction was terminated, and the bound [35S]GTPγS was separated from the free form by filtration.

-

The amount of bound [35S]GTPγS was quantified by scintillation counting.

-

The EC50 value (the concentration of Compound X that produces 50% of the maximal response) and Emax (the maximal effect) were determined by non-linear regression.

-

cAMP Accumulation Assays

This assay measures the functional consequence of Gi/o-protein coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP).

-

Cell Lines: CHO-K1 cells stably co-expressing human CB2R and a luminescent cAMP sensor.

-

Procedure:

-

Cells were pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

-

Increasing concentrations of Compound X were then added.

-

The cells were incubated to allow for receptor-mediated inhibition of adenylyl cyclase.

-

The intracellular cAMP levels were measured using a commercial luminescent or fluorescent assay kit.

-

The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation was calculated.

-

β-Arrestin2 Recruitment Assays

This assay assesses the potential for agonist-induced receptor desensitization and internalization via the recruitment of β-arrestin proteins.

-

Cell Lines: U2OS cells engineered to express human CB2R fused to a protein fragment and β-arrestin2 fused to a complementary fragment of a reporter enzyme.

-

Principle: Agonist binding to the CB2R induces a conformational change that promotes the recruitment of β-arrestin2. This brings the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Procedure:

-

Cells were incubated with increasing concentrations of Compound X.

-

Following incubation, a substrate for the reporter enzyme was added.

-

The resulting signal was measured using a luminometer.

-

The EC50 value for β-arrestin2 recruitment was determined.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for CB2R and the general workflow for the in vitro characterization of an agonist.

In Vivo Efficacy of the CB2R Agonist GW405833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of GW405833, a selective cannabinoid receptor 2 (CB2R) agonist. While initially developed and widely studied as a CB2R agonist, it is important to note that recent research has revealed a more complex pharmacological profile, with some in vivo effects being attributed to off-target interactions, particularly with the cannabinoid receptor 1 (CB1R).[1][2][3] This guide will summarize key findings from preclinical studies, detail experimental protocols, and present quantitative data in a structured format to facilitate analysis and comparison.

Core Concepts in CB2R Agonism and Pain/Inflammation

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and to a lesser extent in the central and peripheral nervous systems.[4][5] Its activation is generally associated with the modulation of immune responses and inflammatory pathways, making it a promising therapeutic target for a variety of conditions, including chronic pain and neuroinflammatory diseases. CB2R activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through its coupling to Gαi/o proteins. However, CB2R can also couple to Gαs, leading to an increase in cAMP, and can activate other signaling cascades such as the MAPK/ERK pathway.

In Vivo Efficacy of GW405833 in Preclinical Models

GW405833 has been evaluated in a range of rodent models of pain and inflammation. The primary focus of these studies has been on its potential as a non-psychotropic analgesic, offering an alternative to CB1R agonists which are associated with central nervous system side effects.

Inflammatory Pain Models

In models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) and carrageenan-induced paw edema models, GW405833 has demonstrated dose-dependent anti-inflammatory and antihyperalgesic effects. Systemic administration has been shown to reduce paw edema, decrease inflammatory cell infiltration, and lower the levels of pro-inflammatory cytokines like TNF-α and IL-1β.

Neuropathic Pain Models

GW405833 has also shown efficacy in attenuating mechanical allodynia in rodent models of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) model. Doses of 10 and 30 mg/kg (i.p.) have been reported to robustly reverse established mechanical hypersensitivity.

A Note on Mechanism: The Evolving Story of GW405833

While initially attributed to CB2R activation, compelling evidence now suggests that the antiallodynic effects of GW405833 in both neuropathic and inflammatory pain models are, paradoxically, mediated by the CB1 receptor. Studies using CB1 and CB2 knockout mice, as well as selective antagonists, have shown that the analgesic efficacy of GW405833 is absent in CB1 knockout mice and blocked by the CB1 antagonist rimonabant, but fully preserved in CB2 knockout mice. Interestingly, GW405833 does not appear to produce the typical behavioral effects associated with CB1 agonism, suggesting a complex, possibly allosteric, interaction with the CB1 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo efficacy studies of GW405833.

Table 1: Efficacy of GW405833 in a Neuropathic Pain Model (Partial Sciatic Nerve Ligation)

| Species | Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |

| Mouse | 3 | Mechanical Allodynia | No significant effect | |

| Mouse | 10 | Mechanical Allodynia | Robust reversal of allodynia | |

| Mouse | 30 | Mechanical Allodynia | Robust reversal of allodynia |

Table 2: Efficacy of GW405833 in an Inflammatory Pain Model (Complete Freund's Adjuvant)

| Species | Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |

| Mouse | 3 | Mechanical Allodynia | No significant effect | |

| Mouse | 10 | Mechanical Allodynia | Robust reversal of allodynia | |

| Mouse | 30 | Mechanical Allodynia | Robust reversal of allodynia |

Table 3: Effects of GW405833 in an Acute Inflammation Model (Carrageenan-Induced Paw Edema)

| Species | Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |

| Rat | Not Specified | Paw Edema | Significant inhibition | |

| Rat | Not Specified | MPO Activity | Significant inhibition | |

| Rat | Not Specified | TNF-α Levels | Significant reduction | |

| Rat | Not Specified | IL-1β Levels | Significant reduction |

Detailed Experimental Protocols

Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)

-

Animal Model: Adult male C57BL/6 mice are used.

-

Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the level of the thigh. Approximately one-third to one-half of the nerve diameter is tightly ligated with a suture. The muscle and skin are then closed in layers.

-

Post-Operative Care: Animals are allowed to recover for at least 14 days to allow for the full development of neuropathic pain behaviors.

-

Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Drug Administration: GW405833 is dissolved in a vehicle (e.g., a mixture of ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection.

-

Timeline: A baseline PWT is established before surgery. Post-surgery, PWTs are measured to confirm the development of allodynia. On the day of the experiment, a pre-drug PWT is measured, followed by drug administration. PWTs are then measured at various time points post-injection (e.g., 30, 60, 120 minutes) to assess the drug's effect.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

-

Animal Model: Adult male C57BL/6 mice are used.

-

Induction of Inflammation: A solution of CFA (e.g., 20 µl of 50% CFA in saline) is injected into the plantar surface of the right hind paw.

-

Development of Inflammation: Animals are allowed at least 48 hours for the inflammatory response and associated pain hypersensitivity to develop.

-

Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments as described in the PSNL protocol.

-

Drug Administration: GW405833 is administered i.p. as described previously.

-

Timeline: A baseline PWT is established before CFA injection. Post-CFA, PWTs are measured to confirm the development of inflammatory pain. On the experimental day, a pre-drug PWT is measured, the drug is administered, and post-drug PWTs are assessed at subsequent time points.

Visualizations: Signaling Pathways and Experimental Workflows

Canonical CB2 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the CB2 receptor upon agonist binding.

Experimental Workflow for In Vivo Pain Models

Caption: Generalized experimental workflow for assessing the efficacy of GW405833 in rodent pain models.

Conclusion

GW405833 has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. However, the mechanism underlying these effects is more complex than initially understood, with substantial evidence pointing towards a CB1-dependent, rather than a CB2-dependent, pathway for its analgesic actions in these models. This highlights the critical importance of thorough pharmacological characterization of compounds in vivo, including the use of knockout animals and selective antagonists, to accurately determine their mechanism of action. For researchers and drug development professionals, GW405833 serves as an important case study in the complexities of cannabinoid pharmacology and the need for careful target validation in the pursuit of novel therapeutics.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.iu.edu [scholarworks.iu.edu]

- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Endogenous Cannabinoid Receptor 2: A Technical Guide to Agonist Interaction and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous expression of the Cannabinoid Receptor 2 (CB2R), a critical therapeutic target, and its interaction with the selective agonist, "CB2R agonist 1," a representative well-characterized synthetic ligand. This document details the tissue and cellular distribution of CB2R, the pharmacological profile of a prototypic agonist, the signaling cascades initiated upon their interaction, and detailed protocols for key experimental assays.

Endogenous Expression of Cannabinoid Receptor 2 (CB2R)

The Cannabinoid Receptor 2 is a G protein-coupled receptor (GPCR) primarily associated with the immune system, playing a crucial role in modulating inflammation and immune responses. Unlike the CB1 receptor, which is abundant in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, CB2R is predominantly found in peripheral tissues.

Tissue Distribution: High levels of CB2R expression are consistently observed in tissues and organs of the immune system. The spleen, tonsils, thymus, and bone marrow exhibit the most abundant CB2R mRNA and protein levels.[1][2] Lower levels of expression have been detected in other peripheral tissues, including the pancreas, liver, and reproductive organs.[1]

Cellular Localization: Within the immune system, CB2R is expressed by a variety of cell types. The rank order of CB2R mRNA levels in human peripheral blood mononuclear cells (PBMCs) is generally considered to be B-cells > natural killer (NK) cells >> monocytes > polymorphonuclear neutrophils > T-cells.[1] This differential expression underscores the diverse roles of CB2R in regulating the function of various immune cell populations.

Expression in the Central Nervous System: While initially considered to be absent from the CNS, emerging evidence indicates that CB2R is expressed at low levels in various brain regions, including the brainstem, cerebellum, and hippocampus.[3] Notably, CB2R expression in the CNS is dynamic and can be significantly upregulated in glial cells, particularly microglia, under neuroinflammatory conditions. This inducible expression pattern has positioned CB2R as a promising therapeutic target for neurodegenerative and neuroinflammatory diseases.

Profile of a Selective CB2R Agonist: "this compound"

For the purpose of this guide, "this compound" will be a composite representation of well-characterized, selective synthetic CB2R agonists such as GW-405833, AM1241, JWH-133, and HU-308. These compounds have been instrumental in elucidating the physiological functions of CB2R and are scaffolds for the development of novel therapeutics.

Quantitative Pharmacological Data

The defining characteristic of a selective CB2R agonist is its high binding affinity and functional potency for CB2R, coupled with significantly lower affinity and activity at the CB1R. The following tables summarize the quantitative data for four exemplary selective CB2R agonists.

Table 1: Binding Affinities (Ki, nM) of Selective CB2R Agonists

| Compound | Human CB2R Ki (nM) | Human CB1R Ki (nM) | Rodent CB2R Ki (nM) | Rodent CB1R Ki (nM) |

| GW-405833 | 3.92 | 4772 | ~4.6 | >10,000 |

| AM1241 | 7.1 | 580 | ~4.4 (rat), ~3.8 (mouse) | >10,000 |

| JWH-133 | 3.4 | 677 | ~3.4 (mouse) | ~680 (mouse) |

| HU-308 | 22.7 | >10,000 | ~39.8 (mouse) | >10,000 (mouse) |

Table 2: Functional Potencies (EC50, nM) of Selective CB2R Agonists

| Compound | Human CB2R EC50 (nM) | Rodent CB2R EC50 (nM) | Assay Type |

| GW-405833 | 0.65 | ~2.5 (rat) | cAMP Inhibition |

| AM1241 | 190 | 216 (rat, inverse agonist), 463 (mouse, inverse agonist) | cAMP Inhibition |

| JWH-133 | ~5.0 | ~2.9 (mouse) | [35S]GTPγS Binding |

| HU-308 | 5.57 | ~6.4 (mouse) | cAMP Inhibition |

CB2R-Mediated Signaling Pathways

Activation of the CB2R by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gi/o family. These signaling pathways ultimately modulate cellular functions such as proliferation, migration, and cytokine release.

Canonical G-Protein Dependent Signaling

The primary signaling pathway activated by CB2R agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the transcription of downstream genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 is often mediated by the βγ subunits of the dissociated G-protein.

β-Arrestin Recruitment and Receptor Internalization

Upon prolonged agonist stimulation, CB2R undergoes desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. β-arrestin recruitment not only uncouples the receptor from G-proteins but can also initiate G-protein-independent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of agonists with CB2R.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB2R.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human or rodent CB2R (e.g., HEK293 or CHO cells). Homogenize cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled CB2R ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a CB2R agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Protocol:

-

Cell Culture: Plate cells stably expressing CB2R (e.g., CHO-hCB2R) in a 96-well plate and allow them to adhere overnight.

-

Assay Conditions: Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test agonist to the wells.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or LANCE).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway by quantifying the phosphorylation of ERK1/2 in response to agonist stimulation.

Protocol:

-

Cell Culture and Starvation: Seed CB2R-expressing cells in a 96-well plate. Prior to the assay, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test agonist for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis and Fixation: Terminate the stimulation by removing the medium and adding a lysis buffer that contains phosphatase inhibitors to preserve the phosphorylation state of ERK. Alternatively, for in-cell westerns, fix the cells with paraformaldehyde.

-

Detection of Phospho-ERK: Quantify the amount of phosphorylated ERK1/2 using a specific antibody-based detection method, such as:

-

ELISA: A sandwich ELISA using a capture antibody for total ERK and a detection antibody specific for the phosphorylated form.

-

In-Cell Western: An immunocytochemical method where cells are incubated with primary antibodies against both total and phosphorylated ERK, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then measured using an imaging system.

-

-

Data Analysis: Normalize the phosphorylated ERK signal to the total ERK signal to account for variations in cell number. Plot the normalized signal against the log concentration of the agonist to determine the EC50 value.

Conclusion

The Cannabinoid Receptor 2 represents a highly promising therapeutic target for a multitude of inflammatory and neurodegenerative disorders. A thorough understanding of its endogenous expression, signaling pathways, and the pharmacology of its selective agonists is paramount for the successful development of novel CB2R-targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this field. Continued investigation into the nuanced signaling of different CB2R agonists will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]

- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of "CB2R Agonist 1"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for a suite of in vitro assays designed to characterize the pharmacological properties of a novel Cannabinoid Receptor 2 (CB2R) agonist, designated "CB2R Agonist 1". The included methodologies are fundamental for determining the binding affinity, functional potency, and signaling profile of the compound, which are critical parameters in the drug discovery and development process.

Introduction to CB2R and In Vitro Assays

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, with emerging evidence of its presence in the central nervous system.[1] Activation of CB2R is associated with immunomodulatory effects, making it an attractive therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2][3]

To thoroughly characterize a novel CB2R agonist, a series of in vitro assays are essential. These assays provide quantitative data on the compound's interaction with the receptor and its ability to elicit a cellular response. The primary assays detailed in this document include:

-

Radioligand Binding Assay: To determine the binding affinity (Ki) of "this compound" for the CB2 receptor.

-

cAMP Functional Assay: To measure the functional potency (EC50) of the agonist by quantifying its ability to inhibit adenylyl cyclase activity.[4]

-

β-Arrestin Recruitment Assay: To assess the agonist's ability to induce β-arrestin recruitment, a key event in GPCR desensitization and signaling.

-

GTPγS Binding Assay: To directly measure the activation of G proteins coupled to the CB2R upon agonist binding.

Data Presentation

The following tables summarize the expected quantitative data for "this compound" from the described in vitro assays.

Table 1: Binding Affinity of this compound

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| This compound | Human CB2 | Radioligand Binding | Ki | To be determined |

| Reference Agonist | Human CB2 | Radioligand Binding | Ki | Literature Value |

Table 2: Functional Potency and Efficacy of this compound

| Compound | Assay Type | Parameter | Value (nM) | Emax (%) |

| This compound | cAMP Assay | EC50 | To be determined | To be determined |

| This compound | β-Arrestin Assay | EC50 | To be determined | To be determined |

| This compound | GTPγS Binding | EC50 | To be determined | To be determined |

| Reference Agonist | cAMP Assay | EC50 | Literature Value | 100 |

| Reference Agonist | β-Arrestin Assay | EC50 | Literature Value | 100 |

| Reference Agonist | GTPγS Binding | EC50 | Literature Value | 100 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CB2R signaling pathway and a general workflow for the in vitro characterization of "this compound".

Caption: CB2R Signaling Pathway.

References

Application Notes and Protocols for Cannabinoid Receptor 2 (CB2R) Detection Using a Fluorescent Agonist in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, including B cells, natural killer cells, monocytes, and to a lesser extent, T cells and neutrophils.[1][2][3][4][5] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is primarily located in the periphery. This distribution makes CB2R an attractive therapeutic target for a variety of conditions, including inflammatory, autoimmune, and neurodegenerative diseases, as its activation is not associated with psychotropic effects.

Flow cytometry is a powerful high-throughput technique for the analysis of single cells in a heterogeneous population. The use of fluorescently labeled ligands, such as a specific CB2R agonist, allows for the direct detection and quantification of receptor expression on the surface of living cells. This approach offers an advantage over antibody-based detection, which can be hindered by issues of antibody specificity and batch-to-batch variability.

These application notes provide a detailed protocol for the detection of CB2R using a fluorescently labeled agonist, referred to here as "CB2R Agonist 1," a picolinamide-based derivative that has been developed and validated for this purpose. The protocol is intended for researchers in immunology, pharmacology, and drug development who are interested in studying CB2R expression and regulation.

Principle of the Assay

The assay is based on the specific binding of a fluorescently labeled CB2R agonist to its receptor on the cell surface. The agonist, "this compound," is a small molecule that has been chemically conjugated to a fluorophore. When incubated with a single-cell suspension, the fluorescent agonist will bind to cells expressing CB2R. The intensity of the fluorescence signal from each cell is proportional to the number of receptors expressed. A flow cytometer is used to measure the fluorescence of individual cells, allowing for the identification and quantification of CB2R-positive cell populations.

Data Presentation

The following tables summarize the quantitative data for representative fluorescent CB2R agonists.

Table 1: Binding Affinity of Fluorescent CB2R Agonists

| Compound Reference | Parent Agonist Scaffold | Fluorophore | Binding Affinity (Ki) for hCB2R (nM) | Selectivity (Ki CB1/CB2) | Reference |

| Agonist 1 Derivative | Picolinamide | TAMRA | 25.0 | >400 | |

| Agonist 1 Derivative | Picolinamide | SiR | 10.0 | >1000 | |

| HU-308 Derivative | HU-308 | DY-480XL | 4.7 | 228 | |

| HU-308 Derivative | HU-308 | Alexa647 | 15.0 | >667 |

Table 2: Recommended Staining Conditions for Flow Cytometry

| Parameter | Recommended Condition | Notes | Reference |

| Cell Type | CHO cells overexpressing hCB2R, primary immune cells (e.g., PBMCs) | Optimization may be required for different cell types. | |

| Fluorescent Agonist Concentration | 10 nM - 1 µM | Titration is recommended to determine the optimal concentration. | |

| Incubation Time | 30 - 90 minutes | Time-course experiments can determine the point of maximal binding. | |

| Incubation Temperature | 4°C or 37°C | 4°C is recommended to minimize receptor internalization. | |

| Staining Buffer | PBS with 1% BSA | The buffer should be optimized to reduce non-specific binding. |

Experimental Protocols

Protocol 1: Staining of Cells with Fluorescent this compound for Flow Cytometry

Materials:

-

Fluorescent "this compound" (e.g., picolinamide-SiR derivative)

-

Single-cell suspension of interest (e.g., peripheral blood mononuclear cells (PBMCs) or a cell line)

-

Flow Cytometry Staining Buffer (PBS with 1% BSA, 0.1% sodium azide)

-

(Optional) Fc block to prevent non-specific binding to Fc receptors

-

(Optional) Cell viability dye (e.g., DAPI, Propidium Iodide)

-

(Optional) Unlabeled CB2R agonist or antagonist for competition assay (e.g., HU-308, SR144528)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

For adherent cells, detach them using a non-enzymatic cell dissociation buffer to preserve cell surface proteins.

-

-

Fc Receptor Blocking (Optional but Recommended for Immune Cells):

-

Add Fc block to the cell suspension according to the manufacturer's instructions.

-

Incubate for 10-15 minutes on ice.

-

-

Staining with Fluorescent CB2R Agonist:

-

Add the fluorescent "this compound" to the cell suspension at the desired final concentration (a titration from 10 nM to 1 µM is recommended for initial experiments).

-

Incubate for 30-90 minutes on ice or at 4°C, protected from light. The optimal incubation time should be determined empirically.

-

-

Competition Assay (for Specificity Control):

-

In a separate tube, pre-incubate the cells with a 100-fold excess of an unlabeled CB2R agonist or antagonist for 15-20 minutes on ice before adding the fluorescent agonist. This will demonstrate the specificity of the fluorescent signal.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

After the final wash, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

-

-

Viability Staining (Optional):

-

If a viability dye is used, add it to the cells according to the manufacturer's protocol just before analysis.

-

-

Data Acquisition:

-

Acquire the data on a flow cytometer. Ensure that the instrument is properly calibrated and that the appropriate laser and filter settings are used for the fluorophore conjugated to the CB2R agonist.

-

Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the gate of interest).

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Exclude dead cells based on the viability dye staining.

-

Analyze the fluorescence intensity of the gated population to determine the level of CB2R expression. Compare the signal from the stained sample to an unstained control and the competition control.

-

Visualizations

CB2R Signaling Pathway

Caption: Canonical CB2R signaling pathway.

Experimental Workflow for CB2R Detection by Flow Cytometry

References

Application of CB2R Agonist 1-Based Fluorescent Probes in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, making it a key therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2] Unlike the CB1 receptor, CB2R is not associated with psychotropic side effects, enhancing its appeal for drug development.[3][4] "CB2R agonist 1" is a potent and selective agonist for the CB2 receptor that has served as a foundational scaffold for the development of high-affinity fluorescent probes.[5] These probes are invaluable tools for the real-time visualization and quantification of CB2R expression, localization, and dynamics within living cells using confocal microscopy. This document provides detailed application notes and protocols for the use of fluorescent probes derived from this compound in confocal microscopy.

Data Presentation

The development of fluorescent probes from this compound has yielded compounds with high affinity and selectivity for CB2R. These characteristics are crucial for specific labeling in confocal imaging. The following tables summarize the quantitative data for key derivatives.

Table 1: Binding Affinity and Selectivity of this compound-Derived Probes

| Compound | Description | Ki (hCB2R, nM) | Ki (hCB1R, nM) | Selectivity (CB1R/CB2R) | Reference |

| Agonist 1 | Parent Compound | ~1.5 | ~1500 | >1000 | |

| Probe 3 (based on Agonist 1) | Cell-permeable fluorescent probe | 1.8 | >10000 | >5500 | |

| 8-SiR | Silicon-rhodamine conjugated probe | 1.2 | 1880 | 1567 | |

| Probe 12 | Partial Agonist Probe | ~10 | >10000 | >1000 | |

| Probe 13 | Full Agonist Probe | ~25 | >10000 | >400 |

Table 2: Functional Activity of this compound-Derived Probes in cAMP Assays

| Compound | Functional Activity | EC50 / IC50 (nM) | Emax (%) | Reference |

| Probe 12 | Partial Agonist | ~80 (EC50) | Not specified | |

| Probe 13 | Full Agonist | ~525 (EC50) | Not specified | |

| 10b (precursor) | Partial Agonist | 49 (EC50) | Not specified |

Signaling Pathways and Experimental Workflow

Activation of CB2R by an agonist like "this compound" initiates a cascade of intracellular signaling events. These events can be visualized and studied using confocal microscopy, often by observing receptor internalization or co-localization with downstream effectors.

The following diagram outlines a typical workflow for a confocal microscopy experiment using a fluorescent CB2R agonist probe.

Experimental Protocols

Protocol 1: Live-Cell Imaging of CB2R Localization

This protocol details the steps for visualizing the subcellular localization of CB2R in live cells using a cell-permeable fluorescent probe derived from "this compound".

Materials:

-

Cells expressing CB2R (e.g., CHO or HEK-293 cells stably expressing hCB2R, or microglial cells with endogenous expression)

-

Glass-bottom confocal dishes or plates

-

Cell culture medium

-

Fluorescent CB2R agonist probe (e.g., 8-SiR)

-

Hoechst 33342 solution (for nuclear counterstaining)

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope with appropriate laser lines and detectors

Procedure:

-

Cell Seeding: 18-24 hours prior to the experiment, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Probe Preparation: Prepare a working solution of the fluorescent CB2R agonist probe in pre-warmed cell culture medium or a suitable buffer. A typical concentration for probes like 8-SiR is in the range of 0.4-0.8 µM.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

For nuclear counterstaining, add Hoechst 33342 to the medium for the last 5-10 minutes of incubation.

-

-

Washing: Gently wash the cells two to three times with warm PBS to remove the unbound probe.

-

Imaging:

-

Add fresh pre-warmed medium or imaging buffer to the cells.

-

Immediately transfer the dish to the confocal microscope.

-

Acquire images using appropriate laser excitation and emission settings for the specific fluorophore and Hoechst 33342. For time-lapse imaging of receptor trafficking, acquire images at regular intervals (e.g., every 1-2 minutes).

-

Protocol 2: Co-localization Study of CB2R with Lysosomes

This protocol is designed to investigate the potential sequestration of CB2R in lysosomes upon agonist stimulation, a key aspect of receptor regulation.

Materials:

-

All materials from Protocol 1

-

LysoTracker dye (e.g., LysoTracker Green)

-

CB2R antagonist (e.g., SR144528) for control experiments

Procedure:

-

Cell Seeding: Follow step 1 from Protocol 1.

-

Control (Antagonist Pre-incubation): For specificity control, pre-incubate a subset of cells with a high concentration of a non-fluorescent CB2R antagonist (e.g., 10 µM JWH133 or SR144528) for 30 minutes before adding the fluorescent agonist probe.

-

Co-staining:

-

Prepare a solution containing both the fluorescent CB2R agonist probe (e.g., at 0.8 µM) and LysoTracker (at a concentration recommended by the manufacturer) in pre-warmed medium.

-

Remove the medium from the cells, wash with PBS, and add the co-staining solution.

-

Incubate for 15 minutes at 37°C.

-

-

Washing: Wash the cells as described in Protocol 1.

-

Imaging:

-

Acquire images in two separate channels for the CB2R probe and the LysoTracker dye.

-

Ensure minimal crosstalk between the channels by setting the detection wavelengths appropriately.

-

-

Analysis: Use image analysis software to merge the two channels and quantify the degree of co-localization between the CB2R signal and the lysosomal marker. This is often done by calculating a co-localization coefficient (e.g., Pearson's coefficient).

Conclusion

Fluorescent probes derived from "this compound" are powerful and specific tools for investigating the complex biology of the CB2 receptor. The protocols outlined above provide a framework for utilizing these probes in confocal microscopy to gain insights into CB2R localization, trafficking, and signaling. These methods are highly relevant for basic research into the endocannabinoid system and for the preclinical development of novel therapeutics targeting CB2R.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualization of membrane localization and the functional state of CB2R pools using matched agonist and inverse agonist probe pairs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CB2R Agonist 1-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescent probes derived from Cannabinoid Receptor 2 (CB2R) agonist 1. This specific agonist, characterized by a 5,6-substituted picolinamide core, has served as a foundational scaffold for developing high-affinity, selective, and cell-permeable fluorescent probes.[1][2] These tools are invaluable for investigating the expression, localization, and function of CB2R in various biological contexts, from cell cultures to living organisms.[3][4]

The development of these probes often employs a structure-based reverse design approach, starting with a preclinically validated, high-potency ligand to ensure that the resulting fluorescent conjugate retains favorable pharmacological properties.[1] By attaching different fluorophores, such as silicon-rhodamine (SiR) or cyanine dyes (Cy5), researchers have created a versatile toolbox for studying CB2R. These probes have been successfully used to label both human and mouse CB2R, demonstrating interspecies affinity and selectivity.

The applications of these fluorescent probes are extensive. They enable the visualization of CB2R in living cells through techniques like confocal microscopy and flow cytometry. Furthermore, they can be used in quantitative assays such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to study ligand-receptor binding kinetics and equilibrium. The cell-permeable nature of some of these probes allows for the labeling of both extracellular and intracellular receptor pools, providing deeper insights into receptor trafficking and internalization upon agonist stimulation.

Pharmacological Properties of CB2R Agonist 1-Derived Probes

The conjugation of a fluorophore to the parent agonist can influence its binding affinity and functional activity. The following tables summarize the reported quantitative data for various fluorescent probes derived from this compound and related structures, allowing for easy comparison.

Table 1: Binding Affinity (Ki) and Selectivity of Fluorescent Probes for Human CB2R and CB1R

| Probe/Compound | Fluorophore | Linker Type | hCB2R Ki (nM) | hCB1R Ki (nM) | Selectivity (CB1/CB2) | Reference |

| Agonist 1 Precursor (10b) | - | PEG (n=2) | 0.3 | 721 | 2403 | |

| Probe 12 | TAMRA | PEG (n=2) | 3.3 | >10000 | >3030 | |

| Probe 13 | SiR | PEG (n=2) | 2.5 | 4000 | 1600 | |

| Probe 14 | Alexa488 | PEG (n=2) | 4.3 | >10000 | >2325 | |

| 8-SiR | Silicon-Rhodamine | Thio-polyether | 2.8 | 3000 | 1071 | |

| 6-NBD | NBD | Thio-polyether | 5.2 | 3700 | 711 | |

| 7-AF488 | Alexa Fluor 488 | Thio-polyether | 44 | >10000 | >227 | |

| Compound 28 | NBD | Polymethylene | 130 | >10000 | >77 | |

| Compound 18 | Cy5 | - | 41.8 | 5857 | 131 |

Table 2: Functional Activity (EC50/IC50) of Fluorescent Probes at Human CB2R

| Probe/Compound | Functional Assay | Potency (EC50/IC50) (nM) | Efficacy (% of max) | Agonist/Inverse Agonist | Reference |

| Agonist 1 Precursor (10b) | cAMP | 49 | Partial Agonist | Agonist | |

| Probe 12 | cAMP | ~80 | Partial Agonist | Agonist | |

| Probe 13 | cAMP | ~525 | Full Agonist | Agonist | |

| Probe 14 | cAMP | ~80 | Partial Agonist | Agonist | |

| 8-SiR | cAMP | 11 | 100% | Agonist | |

| 6-NBD | cAMP | 18 | 98% | Agonist | |

| 7-AF488 | cAMP | 100 | 100% | Agonist | |

| Compound 22 | cAMP | pEC50 5.3 ± 0.1 | -63% ± 6 | Inverse Agonist |

Signaling Pathways and Experimental Workflows

To effectively utilize these probes, an understanding of the downstream signaling of CB2R and the general experimental workflow is crucial.

Caption: CB2R Signaling Pathways.

Caption: Experimental Workflow using CB2R Probes.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions and cell types.

Protocol 1: Live-Cell Imaging with Confocal Microscopy

Objective: To visualize the subcellular localization and trafficking of CB2R in living cells.

Materials:

-

Cells expressing CB2R (e.g., HEK-293 or CHO cells overexpressing CB2R, or primary cells like macrophages).

-

This compound-based fluorescent probe (e.g., 8-SiR).

-

Appropriate cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Confocal microscope with appropriate laser lines and filters for the chosen fluorophore.

-

Optional: Nuclear counterstain (e.g., Hoechst 33342).

-

Optional: Non-fluorescent CB2R agonist/antagonist for competition experiments (e.g., JWH133).

Procedure:

-

Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. On the day of the experiment, dilute the probe to the desired final concentration (e.g., 100 nM) in pre-warmed cell culture medium.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

Incubate for the desired time (e.g., 10-30 minutes) at 37°C in a CO2 incubator. Time-lapse imaging can be initiated immediately after probe addition to monitor receptor internalization.

-

-

Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe.

-

Imaging:

-

Add fresh pre-warmed imaging buffer to the cells.

-

If using a nuclear stain, add it according to the manufacturer's protocol.

-

Place the dish on the confocal microscope stage, ensuring the environment is maintained at 37°C and 5% CO2.

-

Acquire images using the appropriate laser excitation and emission filter settings for the fluorophore.

-

-

Competition Experiment (for specificity):

-

Co-incubate the cells with the fluorescent probe and a high concentration (e.g., 10-fold excess) of a non-fluorescent CB2R ligand. A significant reduction in fluorescence signal compared to cells treated with the probe alone indicates specific binding.

-

Protocol 2: Flow Cytometry (FACS) Analysis

Objective: To quantify CB2R expression on the cell surface of a cell population.

Materials:

-

Cell suspension of CB2R-expressing cells and control cells (wild-type).

-

This compound-based fluorescent probe.

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to approximately 1 x 10^6 cells/mL in cold FACS buffer.

-

Staining:

-